molecular formula C11H12N2O2 B187017 Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 2549-19-1

Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B187017
CAS RN: 2549-19-1
M. Wt: 204.22 g/mol
InChI Key: FLAQFBICEAEEOA-UHFFFAOYSA-N
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Description

Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C11H12N2O2 . It is an important intermediate for the synthesis of imidazo[1,2-a]pyridine compounds with an imidazo ring . Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized for its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate involves a three-step reaction . In one study, 2-methylimidazo[1,2-a]pyridine reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .


Molecular Structure Analysis

The molecular structure of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate has been studied using density functional theory (DFT) and compared with X-ray diffraction values . The conformational analysis results showed that the DFT-optimized molecular structure is consistent with the crystal structure determined by single-crystal X-ray diffraction .


Chemical Reactions Analysis

In a study, 2-methylimidazo[1,2-a]pyridine reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structure of these trihalides was confirmed by X-ray structural analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate have been studied using density functional theory (DFT). The study revealed some physicochemical properties of the compound .

Scientific Research Applications

Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate: A Comprehensive Analysis of Scientific Research Applications

Medicinal Chemistry Drug Development Scaffold: Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate serves as a crucial intermediate in synthesizing imidazo[1,2-a]pyridine compounds, which are recognized as a “drug prejudice” scaffold. This means they are often used as a foundational structure upon which drugs can be developed due to their favorable properties for interacting with biological systems .

Antimicrobial Activity Targeting Bacterial Infections: Compounds derived from this chemical have shown promising results in antimicrobial studies. For instance, derivatives have been synthesized and screened for their anti-proliferative activity against specific bacteria such as S. pneumoniae, indicating potential applications in developing new antibacterial agents .

Material Science Structural Character: The imidazo[1,2-a]pyridine moiety is useful in material science because of its structural character. It can be incorporated into various materials to enhance their properties or to create new materials with desired characteristics .

Halogenation Reactions Chemical Synthesis: The compound interacts with molecular bromine and iodine, which is significant for halogenation reactions—a process widely used in organic synthesis to incorporate halogen atoms into other compounds, potentially altering their chemical properties .

Organic Synthesis Intermediate Compound: It is an important intermediate for the synthesis of various imidazo[1,2-a]pyridine compounds, which can have multiple applications across different fields of chemistry and pharmacology .

Functionalization Radical Reactions: Recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines have been made through transition metal catalysis and metal-free conditions. This compound can play a role in these processes, leading to the creation of diverse and complex molecular structures .

Future Directions

The future directions of research on Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate and related compounds could involve further exploration of their potential applications in medicinal chemistry, given their wide range of biological activity . Further studies could also focus on the development of new synthesis methods and the investigation of their mechanisms of action .

properties

IUPAC Name

ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-8(2)12-9-6-4-5-7-13(9)10/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAQFBICEAEEOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353507
Record name ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate

CAS RN

2549-19-1
Record name 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=2549-19-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
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Synthesis routes and methods

Procedure details

To a stirred solution of 2-aminopyridine (15.0 g. 159.00 mmol) in dimethoxyethane (150 mL) was added NaHCO3 (14.72 g, 175 mmol) followed by ethyl 2-chloroacetoacetate (39.34 g, 239 mmol) at room temperature. After refluxing for 16 h the solvent was removed under reduced pressure. The residue was taken up in water (200 mL) and extracted with dichloromethane (2×200 mL). The combined organic layers were washed with water (100 mL), brine (100 mL), and dried over anhydrous Na2SO4. Evaporation of solvents under reduced pressure afforded crude product which was further purified by column chromatography to give 20 g of the product as an off-white solid; 1H NMR (300 MHz, CDCl3) δ 1.44 (t, J=6.9 Hz, 3H), 2.72 (s, 3H), 4.43 (q, J=7.2 Hz, 2H), 6.98 (t, J=6.6 Hz, 1H), 7.38 (t, J=8.7 Hz, 1H), 7.62 (d, J=8.7 Hz, 1H), 9.31 (d, J=6.9 Hz, 1H); ESI-MS (m/z) 205.13 (MH)+.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
14.72 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
39.34 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
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Citations

For This Compound
24
Citations
G Samala, R Nallangi, PB Devi, S Saxena… - Bioorganic & Medicinal …, 2014 - Elsevier
In the present study, we used crystal structure of mycobacterial pantothenate synthetase (PS) bound with 2-(2-(benzofuran-2-ylsulfonylcarbamoyl)-5-methoxy-1H-indol-1-yl) acetic acid …
Number of citations: 34 www.sciencedirect.com
PC Lima, MA Avery, BL Tekwani, H de M Alves… - Il Farmaco, 2002 - Elsevier
This paper describes the synthesis and the in vitro antimalarial profile of two new imidazo[1,2-a]pyridine derivatives 4·HCl and 13·HCl, structurally proposed as mefloquine (1) analogues…
Number of citations: 28 www.sciencedirect.com
BO Kasimogullari, Z Cesur - Molecules, 2004 - mdpi.com
Some new thiazolidines and spirothiazolidines derived from hydrazones of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, a bioisosteric derivative of isoniazid, were …
Number of citations: 38 www.mdpi.com
JG Lombardino - The Journal of Organic Chemistry, 1965 - ACS Publications
Details for the facile preparation of some imidazo [1, 2-a] pyridines are presented. Acidity constants, proton nuclear magnetic resonance spectra, and ultraviolet spectra were determined …
Number of citations: 98 pubs.acs.org
C Ravi, S Adimurthy - The Chemical Record, 2017 - Wiley Online Library
Imidazo[1,2‐a]pyridines play an important role in medicinal chemistry. In spite of very drastic developments on syntheses and functionalization in this area, the use of inexpensive …
Number of citations: 75 onlinelibrary.wiley.com
S Kang, RY Kim, MJ Seo, S Lee, YM Kim… - Journal of medicinal …, 2014 - ACS Publications
A critical unmet clinical need to combat the global tuberculosis epidemic is the development of potent agents capable of reducing the time of multi-drug-resistant (MDR) and extensively-…
Number of citations: 161 pubs.acs.org
S Mohana Roopan, SM Patil, J Palaniraja - Research on Chemical …, 2016 - Springer
Of the biologically important benzene fused heterocycles, the most important are those containing a ring-junction nitrogen. The majority of ring junction systems do not occur naturally, …
Number of citations: 63 link.springer.com
R Reddyrajula, UK Dalimba - New Journal of Chemistry, 2019 - pubs.rsc.org
Ambien (zolpidem), an imidazo[1,2-a]pyridine derivative, is a commercial drug to treat insomnia which also possesses antitubercular activity against Mycobacterium tuberculosis H37Rv. …
Number of citations: 15 pubs.rsc.org
SA Gamage, JA Spicer, KY Tsang… - Chemistry–An Asian …, 2019 - Wiley Online Library
Using a scaffold‐hop** approach, imidazo[1,2‐a]pyridine analogues of the ZSTK474 (benzimidazole) class of phosphatidylinositol 3‐kinase (PI3K) inhibitors have been synthesized …
Number of citations: 8 onlinelibrary.wiley.com
S Ramarao, M Pothireddy… - Polycyclic Aromatic …, 2023 - Taylor & Francis
Encouraged by the reported sirtuin modulating ability of an imidazopyridazine derivative the structurally relevant imidazo[1,2-a]pyridine framework was explored for the design and …
Number of citations: 2 www.tandfonline.com

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